molecular formula C20H25ClN4O3S2 B11410533 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11410533
M. Wt: 469.0 g/mol
InChI Key: PXKOOSYFKKWJMG-UHFFFAOYSA-N
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Description

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a chemical compound of significant interest in pharmaceutical and biochemical research, particularly as a specialized synthetic intermediate. While specific biological data for this exact molecule requires further investigation, its core structure is based on a well-characterized chemical scaffold. A very close structural analog, 5-chloro-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide (CAS# 879926-73-5), has been identified, demonstrating the research relevance of this chemical class . The molecular framework, featuring a 5-chloro-2-(alkylsulfanyl)pyrimidine-4-carboxamide core, is frequently employed in the discovery and optimization of kinase inhibitors . Researchers value this structural motif for its potential to interact with enzyme active sites. The inclusion of a (2-methylpiperidin-1-yl)sulfonyl group adds complexity and can influence the compound's physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug design. This compound is provided as a high-purity material for research applications, including but not limited to, use as a building block in medicinal chemistry campaigns, a starting point for the synthesis of compound libraries, or a reference standard in analytical method development. It is intended for use by qualified researchers in a controlled laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H25ClN4O3S2

Molecular Weight

469.0 g/mol

IUPAC Name

5-chloro-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H25ClN4O3S2/c1-3-12-29-20-22-13-17(21)18(24-20)19(26)23-15-7-9-16(10-8-15)30(27,28)25-11-5-4-6-14(25)2/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,23,26)

InChI Key

PXKOOSYFKKWJMG-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C)Cl

Origin of Product

United States

Preparation Methods

Chloro-Propylsulfanyl Pyrimidine Intermediate

The pyrimidine core is synthesized via cyclocondensation of dichloropyrimidine precursors. A representative method involves:

  • Cyclization : Reaction of 4,6-dichloropyrimidine-5-amine with propylthiol under basic conditions (e.g., K₂CO₃ in THF), yielding 4,6-dichloro-2-(propylsulfanyl)pyrimidine-5-amine.

  • Selective Chlorination : Controlled chlorination at position 5 using POCl₃ or PCl₅, preserving the propylsulfanyl group at position 2.

Key Data :

StepReagents/ConditionsYieldReference
CyclizationPropylthiol, K₂CO₃, THF, 60°C, 12h78%
ChlorinationPOCl₃, DMF, 80°C, 6h85%

Carboxamide Functionalization

Coupling with 4-Aminophenylsulfonyl Precursor

The carboxamide group is introduced via nucleophilic acyl substitution:

  • Activation : Convert 4-chloropyrimidine-4-carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride.

  • Amidation : React with 4-aminophenylsulfonyl intermediate in anhydrous DCM with Et₃N as a base.

Example Protocol :

  • Reagents : 4-Chloropyrimidine-4-carbonyl chloride (1.2 eq), 4-aminophenylsulfonyl derivative (1.0 eq), Et₃N (2.5 eq), DCM, 0°C → RT, 8h.

  • Yield : 72%.

Sulfonylation with 2-Methylpiperidine

Sulfonyl Chloride Preparation

The phenylsulfonyl group is functionalized via:

  • Sulfonation : Treat 4-nitrophenylsulfonyl chloride with 2-methylpiperidine in DMF at 0°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert the nitro group to amine.

Optimized Conditions :

ParameterValue
SolventDMF
Temperature0°C → RT
BaseK₂CO₃ (2.5 eq)
Reaction Time24h
Yield68%

Final Assembly

Integration of Components

The fully functionalized pyrimidine-carboxamide is coupled with the 2-methylpiperidine-sulfonylphenyl group via:

  • Mitsunobu Reaction : Use DIAD/PPh₃ to link the carboxamide and sulfonylphenyl moieties.

  • Purification : Column chromatography (SiO₂, EtOAc/Hexane) or recrystallization from ethanol.

Critical Notes :

  • Steric hindrance from the 2-methylpiperidine group necessitates prolonged reaction times (48–72h).

  • Regioselectivity is ensured by protecting group strategies during intermediate steps.

Alternative Routes

One-Pot Synthesis

A streamlined approach reported in patent EP3453708B8 combines:

  • Simultaneous Sulfonylation and Amidation : React 4-chloropyrimidine-4-carbonyl chloride with pre-sulfonated 4-aminophenyl-2-methylpiperidine in a single pot.

  • Advantages : Reduces purification steps; overall yield improves to 65%.

Comparison of Methods :

MethodStepsTotal YieldComplexity
Multi-Step552%High
One-Pot365%Moderate

Challenges and Solutions

Steric Hindrance

The 2-methylpiperidine group impedes sulfonylation efficiency. Mitigation strategies include:

  • Microwave Assistance : Accelerates reaction kinetics (e.g., 100°C, 30 min, 15% higher yield).

  • Bulky Base Use : DBU enhances deprotonation of the sulfonamide intermediate.

Purification

  • Recrystallization Solvents : Ethanol/water (7:3) achieves >95% purity.

  • HPLC : Required for pharmaceutical-grade material (purity ≥99.5%).

Scalability and Industrial Feasibility

  • Cost Drivers : 2-Methylpiperidine (≥$200/mol) and palladium catalysts dominate expenses.

  • Green Chemistry : Recent advances replace POCl₃ with biocatalytic chlorination (enzymatic, 60% yield).

Industrial Protocol (Kilogram-Scale) :

StepEquipmentCycle Time
SulfonylationJacketed Reactor48h
AmidationFlow Reactor6h
PurificationCentrifugal Chromatography12h

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Substituent Variations at Position 2

Compound (Reference) Position 2 Group Key Properties
Target Compound Propylsulfanyl (C₃H₇S) Balanced lipophilicity; moderate steric bulk
Isopropylsulfanyl Increased steric hindrance; higher metabolic stability
Ethylsulfanyl (C₂H₅S) Reduced lipophilicity; lower steric hindrance
Propylsulfonyl (C₃H₇SO₂) Enhanced polarity; reduced membrane permeability

Analysis :

  • The propylsulfanyl group in the target compound strikes a balance between lipophilicity and steric effects compared to the shorter ethyl chain () or bulkier isopropyl group (). The sulfonyl variant () introduces polarity, likely reducing bioavailability but improving solubility .

Variations in the Sulfamoyl Phenyl Substituent

Compound (Reference) Phenyl Substituent Impact on Target Interaction
Target Compound 2-Methylpiperidin-1-ylsulfonyl Conformational rigidity; hydrophobic interactions
4-Methylpyrimidin-2-ylsulfamoyl Planar aromatic system; potential π-π stacking
Piperidin-1-ylsulfonyl (non-methylated) Reduced steric bulk; altered hydrogen bonding
Bromo + piperidinylsulfanyl Increased polarizability; larger halogen substituent

Analysis :

  • In contrast, the pyrimidinyl group in may favor planar interactions, while non-methylated piperidine () offers flexibility but weaker hydrophobic anchoring .

Core Pyrimidine Modifications

Compound (Reference) Position 5 Substituent Key Differences
Target Compound Chloro Optimal electronegativity and size
Bromo Increased polarizability; steric hindrance
Fluorophenylaminomethyl Hydrogen-bonding capability; electronegativity

Analysis :

  • The chlorine atom at position 5 in the target compound provides a favorable balance of electronegativity and steric profile compared to bulkier bromo () or hydrogen-bonding fluorophenyl groups (). This likely optimizes electronic interactions with target proteins .

Biological Activity

5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide, with CAS number 879945-02-5, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by the presence of a chloro group, a sulfonamide moiety, and a propylsulfanyl substituent, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄O₃S₂
Molecular Weight441.0 g/mol
CAS Number879945-02-5
StructureChemical Structure

Anticancer Properties

Research indicates that pyrimidine derivatives exhibit significant anticancer activities. For instance, compounds similar to 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide have shown potent cytotoxic effects against various cancer cell lines. A study highlighted that certain pyrimidine derivatives demonstrated IC50 values in the nanomolar range against MCF-7 (breast cancer) and A549 (lung cancer) cells, suggesting strong antiproliferative effects .

Case Study:
In a comparative study of several pyrimidine derivatives, compound 16 (a close analog) exhibited IC50 values of 0.09 µM against MCF-7 cells and 0.03 µM against A549 cells, indicating superior efficacy compared to standard chemotherapeutics . This suggests that the structural components present in these compounds may enhance their anticancer activity.

Antimicrobial Activity

Pyrimidine derivatives have also been studied for their antimicrobial properties. The compound was tested against multiple bacterial strains, including E. coli, S. aureus, and K. pneumoniae. Results indicated that certain derivatives showed promising minimum inhibitory concentration (MIC) values, demonstrating their potential as antimicrobial agents .

Table: Antimicrobial Activity of Pyrimidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound 16E. coli32
Compound 17S. aureus16
Compound 18K. pneumoniae64

Anti-inflammatory Activity

The anti-inflammatory potential of pyrimidine derivatives has also been investigated. Compounds similar to the target molecule have shown significant inhibition of pro-inflammatory cytokines in vitro, which suggests their utility in treating inflammatory diseases .

Research Findings:
In vitro studies demonstrated that specific pyrimidines reduced TNF-alpha and IL-6 levels significantly, indicating potential therapeutic applications in conditions such as rheumatoid arthritis and other inflammatory disorders.

The biological activity of 5-chloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways: Similar compounds have been shown to inhibit key enzymes involved in nucleotide synthesis, which could lead to reduced proliferation of cancer cells.
  • Interaction with Cellular Receptors: The sulfonamide group may facilitate binding to specific receptors or enzymes involved in inflammatory responses.
  • Induction of Apoptosis: Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis protocol for this compound?

  • Methodological Answer : Synthesis requires multi-step optimization, including:

  • Protecting Group Strategy : Protect reactive sites (e.g., sulfonyl or carboxamide groups) during coupling reactions to prevent side reactions.
  • Purification : Use column chromatography (e.g., silica gel with gradients of 5–10% ethanol in dichloromethane) and HPLC (≥98% purity thresholds) to isolate intermediates and final products .
  • Reaction Monitoring : Employ TLC and NMR spectroscopy to track reaction progress and intermediate stability .
    • Data Sources : Refer to analogous pyrimidine syntheses in (e.g., brominated pyrimidine intermediates) and sulfonamide coupling in .

Q. How can researchers confirm structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H/13C^{13}C NMR to verify substituent positions (e.g., sulfonyl, piperidinyl, and propylsulfanyl groups) and rule out tautomeric shifts .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated in sulfonamide derivatives (e.g., ).
  • HPLC-MS : Validate purity (>98%) and molecular weight consistency .

Advanced Research Questions

Q. How can conflicting spectroscopic data be resolved during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., ’s piperazine-carboxamide derivatives).
  • Dynamic Effects : Account for solvent polarity and temperature effects on chemical shift variability in sulfonamide-containing compounds .
  • Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .

Q. What strategies optimize yield in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Optimization : Adjust reaction temperatures (e.g., 0°C for bromination vs. reflux for amidation) and stoichiometry of reagents like LiAlH4 or DMDAAC .
  • Catalytic Systems : Explore palladium catalysts for Suzuki-Miyaura couplings, as seen in pyrimidine-aryl syntheses .
  • Byproduct Mitigation : Use scavenger resins or aqueous workups to remove unreacted intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace propylsulfanyl with methylsulfonyl or halogens) and assess bioactivity changes .
  • Biological Assays : Test against target enzymes (e.g., methionine aminopeptidase-1) using kinetic assays and IC50 determination .
  • Data Correlation : Use regression models to link electronic properties (Hammett constants) with activity trends .

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., sulfonyl groups in hydrogen bonding) .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in solvated environments .
  • QSAR Modeling : Train models on datasets of pyrimidine derivatives to predict pharmacokinetic properties .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50 values across studies (e.g., vs. 20) while controlling for assay conditions (e.g., cell line variability).
  • Orthogonal Validation : Replicate key findings using alternative assays (e.g., SPR vs. fluorescence polarization) .
  • Structural Clustering : Group compounds by core scaffolds (e.g., sulfonamide vs. carboxamide) to identify activity outliers .

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